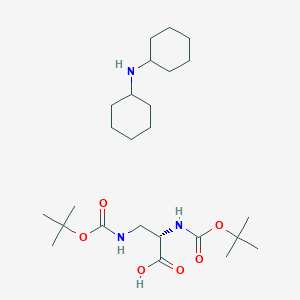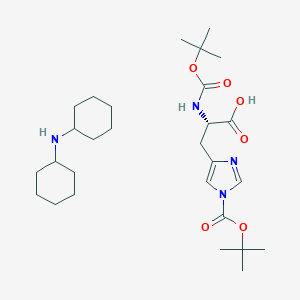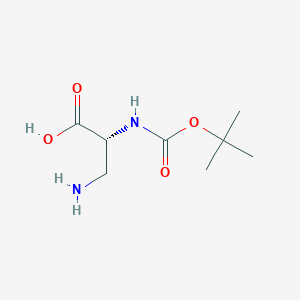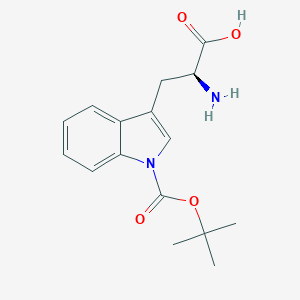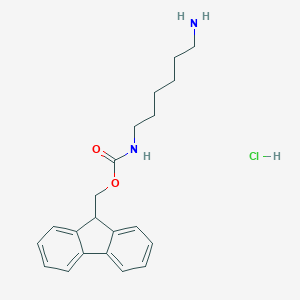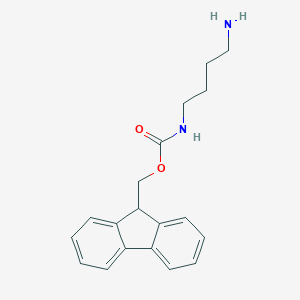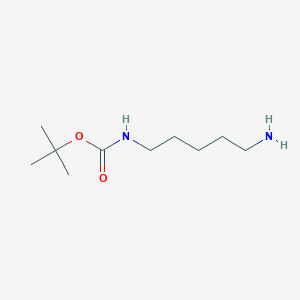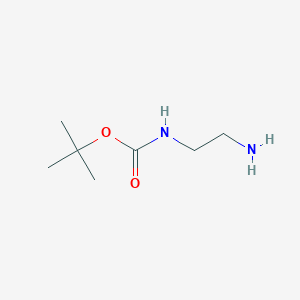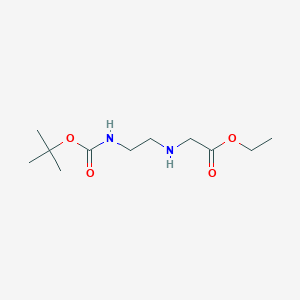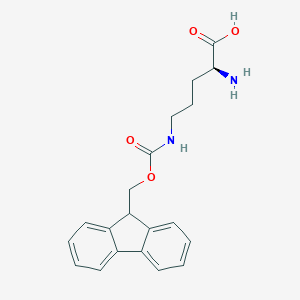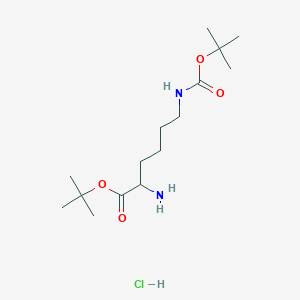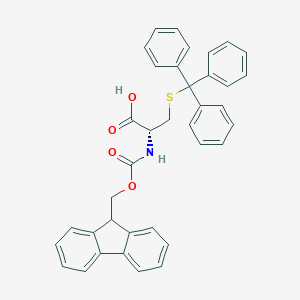
Fmoc-Cys(Trt)-OH
Vue d'ensemble
Description
Fmoc-Cys(Trt)-OH: est un dérivé de la cystéine, un acide aminé, où le groupe thiol est protégé par un groupe trityle et le groupe amine est protégé par un groupe 9-fluorénylméthoxycarbonyle. Ce composé est largement utilisé dans la synthèse peptidique, en particulier dans la synthèse en phase solide des peptides, en raison de sa stabilité et de sa facilité de déprotection .
Applications De Recherche Scientifique
Chemistry: Fmoc-Cys(Trt)-OH is extensively used in the synthesis of complex peptides and proteins. It allows for the selective protection and deprotection of cysteine residues, facilitating the synthesis of peptides with multiple disulfide bonds .
Biology: In biological research, this compound is used to synthesize peptides that are used as probes or inhibitors in various biochemical assays .
Medicine: In medicinal chemistry, peptides synthesized using this compound are used in the development of therapeutic agents, including peptide-based drugs and vaccines .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs and other bioactive peptides .
Mécanisme D'action
Target of Action
The primary target of Fmoc-Cys(Trt)-OH is the cysteine thiol group in peptides and proteins . The compound plays a crucial role in the protection and subsequent deprotection of cysteine, which is essential for the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .
Mode of Action
This compound operates through a mechanism known as native chemical ligation (NCL), which is a method for creating peptide bonds . The compound is used in the Fmoc-based solid-phase synthesis of peptide a-thioesters, a key intermediate for the convergent synthesis of proteins . A novel C-terminal -(2-hydroxybenzyl)cysteine thioesterification device based on an amide-to-thioester rearrangement was developed, and the resulting peptide crypto-thioesters can be directly used in NCL .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of peptides and proteins. The compound enables the direct Fmoc-based solid-phase synthesis of peptide a-thioesters, which are key intermediates for the convergent synthesis of proteins . This process is facilitated by the compound’s ability to protect and subsequently deprotect the cysteine thiol group .
Pharmacokinetics
It’s worth noting that the compound’s stability and efficacy can be influenced by various factors, including the conditions used for its deprotection .
Result of Action
The result of this compound’s action is the successful synthesis of peptide a-thioesters, which are key intermediates for the convergent synthesis of proteins . This enables the creation of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability to repeated piperidine treatments used for Fmoc deprotection is a critical factor in its use in Fmoc-based solid-phase peptide synthesis . Additionally, the conditions used for its deprotection can also impact its efficacy .
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse de Fmoc-Cys(Trt)-OH implique généralement la protection du groupe thiol de la cystéine avec un groupe trityle et du groupe amine avec un groupe 9-fluorénylméthoxycarbonyle. Le processus commence par la réaction de la cystéine avec le chlorure de trityle en présence d'une base pour former la cystéine protégée par le trityle. Cet intermédiaire est ensuite mis à réagir avec le chlorure de 9-fluorénylméthoxycarbonyle pour donner le this compound .
Méthodes de production industrielle: La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de synthétiseurs peptidiques automatisés et de techniques de synthèse peptidique en phase solide pour garantir un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
Types de réactions: Fmoc-Cys(Trt)-OH subit plusieurs types de réactions chimiques, notamment:
Réactions de déprotection: Les groupes trityle et 9-fluorénylméthoxycarbonyle peuvent être éliminés dans des conditions acides et basiques, respectivement.
Réactions de couplage: Il peut être couplé avec d'autres acides aminés ou peptides en utilisant des réactifs de couplage à base de carbodiimide.
Réactifs et conditions communs:
Principaux produits formés:
Cystéine déprotégée: L'élimination des groupes protecteurs donne de la cystéine libre.
Chaînes peptidiques: Les réactions de couplage conduisent à la formation de chaînes peptidiques avec des résidus de cystéine.
Applications de la recherche scientifique
Chimie: this compound est largement utilisé dans la synthèse de peptides et de protéines complexes. Il permet la protection et la déprotection sélectives des résidus de cystéine, facilitant la synthèse de peptides avec plusieurs ponts disulfures .
Biologie: En recherche biologique, this compound est utilisé pour synthétiser des peptides qui sont utilisés comme sondes ou inhibiteurs dans diverses analyses biochimiques .
Médecine: En chimie médicinale, les peptides synthétisés à l'aide de this compound sont utilisés dans le développement d'agents thérapeutiques, y compris les médicaments à base de peptides et les vaccins .
Industrie: Dans l'industrie pharmaceutique, this compound est utilisé dans la synthèse à grande échelle de médicaments peptidiques et d'autres peptides bioactifs .
Mécanisme d'action
La fonction principale de this compound est de protéger les groupes thiol et amine de la cystéine pendant la synthèse peptidique. Le groupe trityle protège le groupe thiol de l'oxydation et d'autres réactions secondaires, tandis que le groupe 9-fluorénylméthoxycarbonyle protège le groupe amine des réactions indésirables. Ces groupes protecteurs peuvent être éliminés sélectivement dans des conditions spécifiques, ce qui permet la synthèse contrôlée de peptides .
Comparaison Avec Des Composés Similaires
Composés similaires:
Fmoc-Cys(Acm)-OH: Ce composé utilise un groupe acétamidométhyle pour protéger le groupe thiol au lieu d'un groupe trityle.
Fmoc-Cys(Mob)-OH: Ce composé utilise un groupe méthoxybenzyle pour la protection du thiol.
Unicité: Fmoc-Cys(Trt)-OH est unique en raison de la stabilité et de la facilité d'élimination des groupes protecteurs trityle et 9-fluorénylméthoxycarbonyle. Cela le rend particulièrement utile dans la synthèse de peptides ayant des structures complexes et plusieurs ponts disulfures .
Propriétés
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H31NO4S/c39-35(40)34(38-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,38,41)(H,39,40)/t34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBPUVPNPAJWHZ-UMSFTDKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H31NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70145699 | |
| Record name | N(alpha)-Fluorenylmethyloxycarbonyl-S-tritylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70145699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS] | |
| Record name | N(alpha)-Fluorenylmethyloxycarbonyl-S-tritylcysteine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20935 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
103213-32-7 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-(triphenylmethyl)-L-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103213-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(alpha)-fluorenylmethyloxycarbonyl-S-tritylcysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103213327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N(alpha)-Fluorenylmethyloxycarbonyl-S-tritylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70145699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



